molecular formula C21H15N5O3S B3676108 N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide

Cat. No.: B3676108
M. Wt: 417.4 g/mol
InChI Key: SHVADOOLPSEQBP-UHFFFAOYSA-N
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Description

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Thioamide Formation:

    Nitrobenzamide Introduction: The final step involves the coupling of the benzimidazole-thioamide intermediate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The thioamide group can be hydrolyzed to form the corresponding amide and thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted benzimidazole derivatives.

    Hydrolysis: Amide and thiol derivatives.

Scientific Research Applications

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c27-20(15-8-1-4-11-18(15)26(28)29)25-21(30)22-14-7-5-6-13(12-14)19-23-16-9-2-3-10-17(16)24-19/h1-12H,(H,23,24)(H2,22,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVADOOLPSEQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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